molecular formula C25H27N3O3 B14814418 (2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B14814418
M. Wt: 417.5 g/mol
InChI Key: LCSOXPSDYADXAC-VXKWHMMOSA-N
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Description

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and a methoxynaphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the phenyl and methoxynaphthalene groups. Common synthetic routes may involve the use of protecting groups, coupling reactions, and purification steps to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These methods can be optimized to produce the compound on a larger scale while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide apart is its unique combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C25H27N3O3/c1-31-23-16-19(15-18-10-5-6-11-20(18)23)28(25(30)21-12-7-13-27-21)22(24(26)29)14-17-8-3-2-4-9-17/h2-6,8-11,15-16,21-22,27H,7,12-14H2,1H3,(H2,26,29)/t21-,22-/m0/s1

InChI Key

LCSOXPSDYADXAC-VXKWHMMOSA-N

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)N([C@@H](CC3=CC=CC=C3)C(=O)N)C(=O)[C@@H]4CCCN4

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)N(C(CC3=CC=CC=C3)C(=O)N)C(=O)C4CCCN4

Origin of Product

United States

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